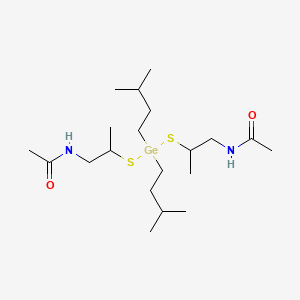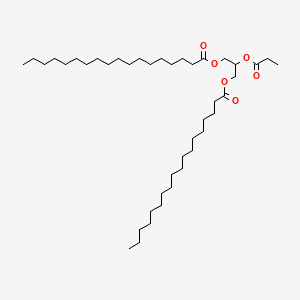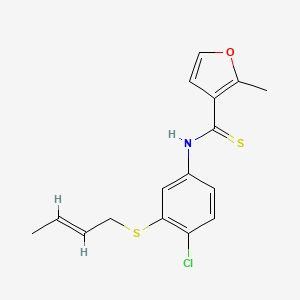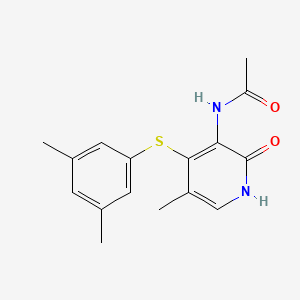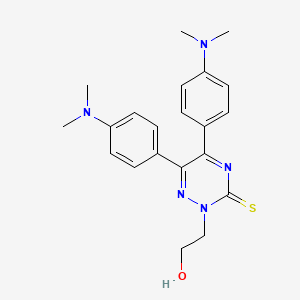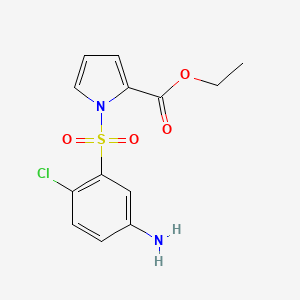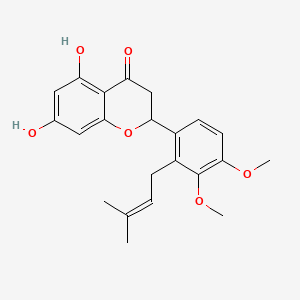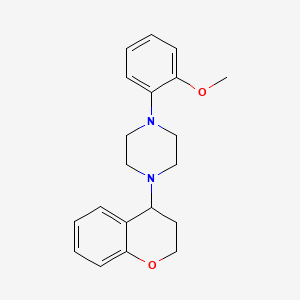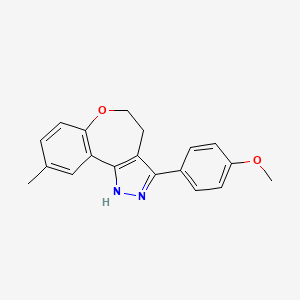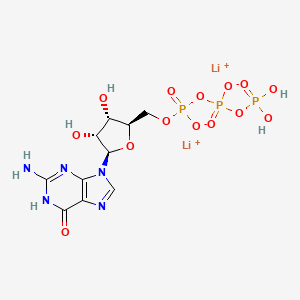
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a chemical compound with a complex structure that includes an imidazole ring substituted with a 2,5-dimethylphenyl and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves multi-step organic reactions. One common method includes the formation of the imidazole ring followed by the introduction of the 2,5-dimethylphenyl and phenylethyl groups through substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives with different properties.
Scientific Research Applications
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylethyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylphenyl)-1H-imidazole
- 2-Phenylethyl-1H-imidazole
- 4-(2-Phenylethyl)-1H-imidazole
Uniqueness
4-(2-(2,5-Dimethylphenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
132287-16-2 |
|---|---|
Molecular Formula |
C19H21ClN2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
5-[2-(2,5-dimethylphenyl)-2-phenylethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C19H20N2.ClH/c1-14-8-9-15(2)18(10-14)19(11-17-12-20-13-21-17)16-6-4-3-5-7-16;/h3-10,12-13,19H,11H2,1-2H3,(H,20,21);1H |
InChI Key |
VNGWUIYSXNXTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC2=CN=CN2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



